molecular formula C22H26N2O6S B4628145 N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Cat. No. B4628145
M. Wt: 446.5 g/mol
InChI Key: VTUFWDOPVSSWRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide" often involves complex reactions, including cyclization processes and interactions with various reagents. For example, the Pummerer-type cyclization has been utilized in synthesizing structurally similar compounds, enhancing cyclization efficiency through specific reagent additives (Saitoh et al., 2001). Another approach involves condensation reactions, as seen in the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide (Lu et al., 2017).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks often features complex ring systems and substituent groups that significantly impact their biological activity and chemical properties. For instance, crystallographic analysis has provided insight into the monoclinic system and spatial arrangements of molecules like N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfon‐yl)‐2‐nitro‐benzamide (Pang et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving N-[4-(4-morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide derivatives can vary widely, including cyclizations, condensations, and substitutions, which define their chemical behavior. For example, interactions between 4-chloro-N-(3-chloropropyl)benzamide and morpholine in the presence of a hydrogen chloride acceptor lead to the synthesis of complex benzamides (Donskaya et al., 2004).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystal structure, are crucial for their application and efficacy in various fields. Studies on related compounds, such as N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, emphasize the importance of these characteristics (Velupillai et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological targets, are integral to understanding the potential applications of these compounds. For instance, specific benzamides have shown gastrokinetic activity, highlighting the significance of their chemical properties in therapeutic contexts (Kato et al., 1992).

Scientific Research Applications

Inhibition of Carbonic Anhydrases

N-[4-(4-Morpholinylsulfonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is studied as an inhibitor of carbonic anhydrases. Compounds in this class, including those with morpholine groups, have shown inhibition of various carbonic anhydrase isoenzymes with nanomolar half maximal inhibitory concentration (IC50) values. These compounds possess distinct activities against different isoenzymes, indicating their potential in targeted therapy (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Research on the morpholine class of sulfonamides, to which this compound belongs, has shown significant antimicrobial properties. These compounds have been evaluated for their antimicrobial and modulating activity against various bacteria and fungi. They exhibit modulating activity in combination with other antibiotics, suggesting their potential use in treating multidrug-resistant strains of microorganisms (Oliveira et al., 2015).

Crystal and Molecular Structure Analysis

Studies on similar aromatic sulfonamides have involved detailed analysis of their crystal and molecular structures. These analyses provide insights into the conformational behavior and stability of these compounds in different states, which is crucial for understanding their interaction with biological targets (Remko, Kožíšek, Semanová, & Gregáň, 2010).

Soluble Guanylyl Cyclase Activation

Certain compounds in the sulfonamide class have been studied for their ability to activate soluble guanylyl cyclase (sGC), an enzyme involved in cellular signaling pathways. This research is significant for the development of new drugs targeting vascular diseases and conditions involving NO signaling (Schindler et al., 2006).

properties

IUPAC Name

N-(4-morpholin-4-ylsulfonylphenyl)-4-(oxolan-2-ylmethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S/c25-22(17-3-7-19(8-4-17)30-16-20-2-1-13-29-20)23-18-5-9-21(10-6-18)31(26,27)24-11-14-28-15-12-24/h3-10,20H,1-2,11-16H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUFWDOPVSSWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(tetrahydrofuran-2-ylmethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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